4-Bromo-2-(2-hydroxyethyl)phenol

Overview

Description

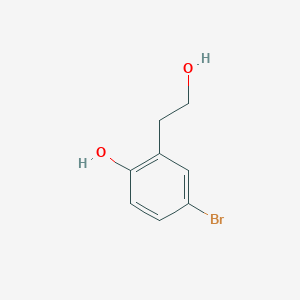

4-Bromo-2-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and a hydroxyethyl group at the second position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-(2-hydroxyethyl)phenol involves the bromination of 2-(2-hydroxyethyl)phenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The bromine atom can be reduced to form the corresponding phenol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: 4-Bromo-2-(2-carboxyethyl)phenol

Reduction: 2-(2-Hydroxyethyl)phenol

Substitution: 4-Amino-2-(2-hydroxyethyl)phenol or 4-Alkyl-2-(2-hydroxyethyl)phenol.

Scientific Research Applications

4-Bromo-2-(2-hydroxyethyl)phenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-(2-hydroxyethyl)phenol

- 4-Chloro-2-(2-hydroxyethyl)phenol

- 4-Bromo-2-(2-methoxyethyl)phenol

Uniqueness

4-Bromo-2-(2-hydroxyethyl)phenol is unique due to the specific positioning of the bromine atom and the hydroxyethyl group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Biological Activity

4-Bromo-2-(2-hydroxyethyl)phenol (CAS No. 198277-06-4) is a brominated phenolic compound that has garnered attention for its biological activity, particularly in antimicrobial and potential anticancer applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉BrO₂

- Structural Features : The compound features a bromine atom at the para position and a hydroxyethyl group at the ortho position relative to the hydroxyl group on the phenolic ring. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

This compound has been studied for its antimicrobial potential. Research indicates that it exhibits notable activity against various bacterial strains, particularly Gram-positive bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 62.5 μg/mL |

| Enterococcus faecalis | 125 μg/mL |

| Escherichia coli | 125 μg/mL |

| Klebsiella pneumoniae | 15.6 μg/mL |

These results suggest that the compound possesses bactericidal properties, inhibiting protein synthesis pathways and disrupting nucleic acid production, which are critical for bacterial growth and survival .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity, outperforming standard antifungal agents like fluconazole in certain assays. For instance, it demonstrated an MIC of 62.5 μg/mL against specific fungal strains, indicating its potential as an antifungal agent .

The mechanism of action of this compound is not fully elucidated; however, it is believed to involve:

- Hydrogen Bond Formation : The presence of hydroxyl groups allows for hydrogen bonding with biological macromolecules such as proteins and nucleic acids.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, thereby affecting microbial metabolism and growth.

- Disruption of Membrane Integrity : The hydrophobic nature of the compound could disrupt microbial cell membranes, leading to cell lysis.

Synthesis and Applications

This compound serves as a precursor in the synthesis of biologically active compounds, including hydroxytyrosol, which is known for its antioxidant properties. The synthesis typically involves bromination reactions followed by hydroxyethylation processes .

Case Study: Antibiofilm Activity

Recent studies have highlighted the compound's ability to combat biofilm formation in pathogenic bacteria such as MRSA. The minimum biofilm inhibitory concentration (MBIC) values indicate significant antibiofilm activity:

| Microbial Strain | MBIC |

|---|---|

| MRSA | 62.216–124.432 μg/mL |

| Staphylococcus epidermidis | 31.108–62.216 μg/mL |

This suggests that this compound could be a valuable agent in preventing biofilm-related infections .

Properties

IUPAC Name |

4-bromo-2-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICVPANHDBWIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617135 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198277-06-4 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.